ethyl 1,2-dimethyl-5-{[(3-nitrophenyl)carbonyl]oxy}-1H-benzo[g]indole-3-carboxylate
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Overview
Description
ETHYL 1,2-DIMETHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, two methyl groups, a nitrobenzoate ester, and a benzo[g]indole core structure.
Preparation Methods
The synthesis of ETHYL 1,2-DIMETHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, naphthoquinone, and zinc chloride as a catalyst . The reaction conditions usually involve heating and the use of organic solvents such as cyclopentyl methyl ether (CPME).
Chemical Reactions Analysis
ETHYL 1,2-DIMETHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acidic or basic hydrolysis conditions .
Scientific Research Applications
ETHYL 1,2-DIMETHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds with potential antiviral and anticancer activities.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives, including their interactions with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of ETHYL 1,2-DIMETHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties .
Comparison with Similar Compounds
ETHYL 1,2-DIMETHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared with other similar indole derivatives, such as:
ETHYL 1,2-DIMETHYL-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE: This compound has a hydroxyl group instead of a nitrobenzoate ester and exhibits different biological activities.
ETHYL 6-BROMO-5-HYDROXY-1-METHYL-4-DIMETHYLAMINOMETHYL-2-(PHENYLTHIOMETHYL)-1H-INDOLE-3-CARBOXYLATE:
The uniqueness of ETHYL 1,2-DIMETHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20N2O6 |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
ethyl 1,2-dimethyl-5-(3-nitrobenzoyl)oxybenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H20N2O6/c1-4-31-24(28)21-14(2)25(3)22-18-11-6-5-10-17(18)20(13-19(21)22)32-23(27)15-8-7-9-16(12-15)26(29)30/h5-13H,4H2,1-3H3 |
InChI Key |
UHLUCINLQCFLMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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